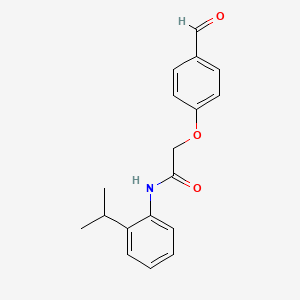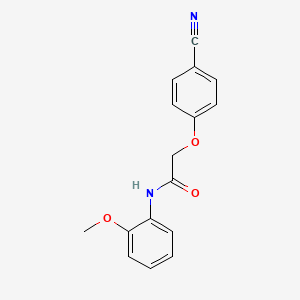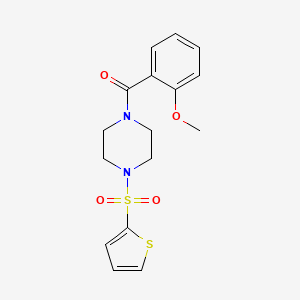
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent anti-tumor activity and has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves the formation of DNA adducts. The compound binds to the minor groove of DNA and forms covalent bonds with the guanine residues. This leads to the distortion of the DNA helix and the inhibition of DNA replication and transcription. The formation of DNA adducts also triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione are primarily related to its anti-tumor activity. The compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effect on normal cells. The compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potent anti-tumor activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, the synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product. Additionally, the compound is highly toxic and must be handled with care.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of analogs with improved pharmacological properties, such as higher potency and lower toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the use of this compound in combination with other anti-cancer agents is an area of active research. Finally, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of 2,4-dichlorophenylhydrazine with 3-chloro-4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-chloroacryloyl chloride to form the final product. The synthesis of this compound is complex and requires careful attention to the reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
5-chloro-2-(3-chloro-4-fluorophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. The compound is known to exhibit potent anti-tumor activity, and its mechanism of action involves the formation of DNA adducts that lead to DNA damage and cell death. The compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
5-chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)8-2-4-12(17)11(16)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBXUWYLABOFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)



![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)


![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)


